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butanoyl Coenzyme A (sodium salt)

Cat. No.: B12101801
M. Wt: 903.6 g/mol
InChI Key: PRMIKLPNYYDDCC-UHFFFAOYSA-K
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Description

Significance of Butanoyl Coenzyme A as an Acyl Carrier in Biological Systems

Coenzyme A (CoA) and its derivatives, such as butanoyl-CoA, are fundamental to metabolism, acting as carriers for acyl groups. nih.govimrpress.com This function is critical for a vast array of biochemical reactions. The thioester bond in acyl-CoAs, including butanoyl-CoA, is energy-rich, and its cleavage provides the thermodynamic driving force for otherwise unfavorable reactions. nih.gov This property makes butanoyl-CoA an effective donor of the butyryl group in various enzymatic reactions.

As an acyl carrier, butanoyl-CoA participates in numerous anabolic and catabolic pathways. nih.govwikipedia.org It is a key player in the metabolism of fatty acids and is involved in the synthesis and degradation of various molecules. libretexts.orgucl.ac.uk The ability of CoA to activate carboxylic acids by forming thioesters is a central theme in biochemistry, enabling the cell to manage and direct the flow of carbon and energy. libretexts.org

Overview of its Role in Conserved Metabolic Processes Across Biological Kingdoms

The metabolic pathways involving butanoyl-CoA are remarkably conserved across different biological kingdoms, underscoring its fundamental importance. nih.gov In many bacteria, particularly clostridia, the conversion of acetyl-CoA to butanoyl-CoA is a central carbon metabolism route. researchgate.netoup.com This pathway is integral to the production of butyrate (B1204436) and butanol.

In eukaryotes, including mammals, butanoyl-CoA is primarily generated in the mitochondria through the β-oxidation of fatty acids and as an intermediate in mitochondrial fatty acid synthesis. nih.gov It can also be formed from the microbial fermentation product, butyrate, which is absorbed from the gut. nih.gov The presence and metabolism of butanoyl-CoA are not limited to a single cellular compartment, with evidence suggesting its involvement in processes within both the mitochondria and the cytoplasm.

Furthermore, acyl-CoAs, including butanoyl-CoA, are increasingly recognized for their roles in regulating cellular processes beyond intermediary metabolism. For instance, they can influence gene expression through the acylation of histone proteins, linking the metabolic state of the cell directly to chromatin structure and function. nih.govnih.gov

Conceptual Framework of Acyl-CoA Thioester Functionality in Acyl Transfer Reactions

The functionality of acyl-CoA thioesters in acyl transfer reactions is rooted in the chemical properties of the thioester bond. libretexts.org This bond is less stable than an oxygen ester bond, making the acyl group more susceptible to nucleophilic attack. libretexts.org This "activation" of the acyl group is a recurring strategy in biochemical transformations.

The transfer of the acyl group from an acyl-CoA, such as butanoyl-CoA, can occur through several mechanisms. One common reaction is the transfer to another thiol group, a process known as transthioesterification. libretexts.org This is often seen in the transfer of acyl groups to cysteine residues in the active sites of enzymes.

Another critical reaction is the transfer of the acyl group to an alcohol to form an ester or to an amine to form an amide. libretexts.org These reactions are fundamental to the synthesis of complex lipids and other biomolecules. The hydrolysis of the thioester bond by acyl-CoA thioesterases releases the free fatty acid and CoASH, a reaction that can regulate the intracellular levels of acyl-CoAs and prevent the sequestration of coenzyme A. nih.govnih.gov This regulation is crucial for maintaining metabolic homeostasis. The energy released upon the hydrolysis of the thioester bond facilitates these acyl transfer reactions, making them thermodynamically favorable. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39N7Na3O17P3S B12101801 butanoyl Coenzyme A (sodium salt)

Properties

IUPAC Name

trisodium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIKLPNYYDDCC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N7Na3O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

903.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Pathways Involving Butanoyl Coenzyme a

Fatty Acid Metabolism and Butanoyl Coenzyme A

Butanoyl-CoA is a key metabolite that links different aspects of fatty acid metabolism. wikipedia.org It serves as an intermediate in both the anabolic pathway of fatty acid synthesis and the catabolic pathway of fatty acid degradation. wikipedia.org

Role in De Novo Fatty Acid Synthesis

De novo fatty acid synthesis is the process by which cells build fatty acids from smaller precursor molecules, primarily acetyl-CoA. youtube.com Butanoyl-CoA plays a role in the initial elongation steps of this pathway.

The synthesis of fatty acids involves a series of condensation reactions that elongate the growing acyl chain by two-carbon units. youtube.com These reactions are catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). youtube.com The process starts with the condensation of acetyl-CoA and malonyl-CoA. youtube.com In subsequent rounds of elongation, the growing acyl-CoA chain, such as butanoyl-CoA, condenses with another molecule of malonyl-CoA. This series of reactions, involving condensation, reduction, dehydration, and a second reduction, ultimately extends the fatty acid chain. youtube.com

Within the fatty acid synthase complex, the growing acyl chain is attached to an acyl carrier protein (ACP). nih.gov After the initial condensation of acetyl-CoA and malonyl-CoA and subsequent reduction steps, butanoyl-ACP is formed. youtube.com This four-carbon intermediate is then transferred from the ACP to the condensing enzyme component of the FAS complex, making the ACP available to accept the next malonyl group for the subsequent elongation cycle. youtube.com

Involvement in Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. ontosight.ai Butanoyl-CoA is a key intermediate in the degradation of short-chain fatty acids. ontosight.aireactome.org

Butanoyl Coenzyme A as an Intermediate in Short-Chain Fatty Acid Degradation

The breakdown of fatty acids occurs through a cyclical series of four enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle. ontosight.ai For a short-chain fatty acid like hexanoic acid, the sixth pass through the beta-oxidation spiral produces butanoyl-CoA. reactome.org Butanoyl-CoA then enters the final round of beta-oxidation. nih.govreactome.org This process is particularly important for metabolizing short-chain fatty acids for energy. ontosight.ai

The degradation of butanoyl-CoA involves the following enzymatic steps:

Dehydrogenation: Butanoyl-CoA is oxidized by short-chain acyl-CoA dehydrogenase (SCAD) to form crotonyl-CoA. ontosight.aireactome.org

Hydration: Enoyl-CoA hydratase adds a water molecule to crotonyl-CoA, forming (S)-3-hydroxybutanoyl-CoA. ontosight.aireactome.org

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes (S)-3-hydroxybutanoyl-CoA to acetoacetyl-CoA. ontosight.aireactome.org

Thiolysis: Finally, acetoacetyl-CoA thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA. ontosight.ainih.gov

Production of Acetyl Coenzyme A via Beta-Oxidation

The final step of the beta-oxidation of butanoyl-CoA is a thiolytic cleavage that yields two molecules of acetyl-CoA. ontosight.ainih.gov This reaction is catalyzed by the enzyme acetoacetyl-CoA thiolase. ontosight.ainih.gov The generated acetyl-CoA can then enter the citric acid cycle for further oxidation to produce ATP, or it can be used in other metabolic pathways, such as the synthesis of ketone bodies. nih.govreactome.org

PathwayStarting MoleculeKey IntermediateFinal Product(s)
De Novo Fatty Acid Synthesis Acetyl-CoAButanoyl-ACPLonger-chain fatty acids
Fatty Acid Beta-Oxidation Short-chain fatty acids (e.g., Hexanoyl-CoA)Butanoyl-CoAAcetyl-CoA

Accumulation Under Defective Fatty Acid Oxidation Conditions

Inherited disorders that impair the mitochondrial beta-oxidation of fatty acids can lead to significant metabolic disturbances, including the accumulation of specific acyl-CoA intermediates. nih.gov When the fatty acid oxidation spiral is defective, the normal breakdown of fatty acids is hindered, causing upstream metabolites to build up within the mitochondria. nih.gov

Defects within the β-oxidation spiral can generate a range of short, medium, and long-chain acyl-CoA intermediates, the specific profile of which depends on the affected enzyme. nih.gov For instance, in conditions like medium-chain acyl-CoA dehydrogenase deficiency (MCADD), the enzyme responsible for dehydrogenating medium-chain acyl-CoAs (including butanoyl-CoA) is non-functional. This leads to the accumulation of these intermediates. nih.gov The mitochondrial pool of coenzyme A is finite, and its sequestration in the form of these accumulating acyl-CoA esters can have widespread effects on cellular metabolism. nih.gov These trapped acyl groups can be diverted into alternative pathways, leading to the production of potentially toxic metabolites that are then released into circulation. nih.gov

Energy Metabolism and Butanoyl Coenzyme A Interactions

Butanoyl coenzyme A is directly involved in the cellular processes that generate energy, particularly through its role in fatty acid oxidation and its connection to the central hub of aerobic metabolism, the tricarboxylic acid (TCA) cycle.

Contribution to ATP Production Pathways

Butanoyl coenzyme A is an intermediate in the beta-oxidation of fatty acids, a major catabolic process that provides significant amounts of cellular energy in the form of adenosine (B11128) triphosphate (ATP). youtube.com During fasting or periods of high energy demand, fatty acids are mobilized and broken down in the mitochondria. nih.gov The beta-oxidation of a fatty acid like butyric acid involves its conversion to butanoyl-CoA, which then undergoes a cycle of reactions to yield acetyl-CoA. oup.com

Linkage to the Tricarboxylic Acid (TCA) Cycle via Acetyl Coenzyme A

Fermentative Pathways and Butanoyl Coenzyme A

In the anaerobic environment of the gut, specific microorganisms utilize fermentative pathways to generate energy. Butanoyl-CoA is a central intermediate in the production of butyrate (B1204436), a short-chain fatty acid with significant physiological importance for the host. frontiersin.org

Microbial Butyrate Production Pathways

Microbial butyrate is primarily produced in the human colon by members of the Firmicutes phylum through the fermentation of dietary carbohydrates. frontiersin.orgnih.gov Several metabolic pathways lead to the formation of butyrate, including the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. nih.govfrontiersin.org All of these diverse pathways converge on the formation of the key intermediate, butanoyl-CoA (often referred to as butyryl-CoA in this context). nih.gov

The conversion of crotonyl-CoA to butanoyl-CoA, catalyzed by the butyryl-CoA dehydrogenase complex, is a critical, energy-conserving step in these pathways. nih.gov From butanoyl-CoA, butyrate is formed in the final step. This can occur via two main routes:

Butyrate Kinase Pathway : In this two-step process, butanoyl-CoA is first converted to butyryl phosphate (B84403) by phosphotransbutyrylase (Ptb). Subsequently, butyrate kinase (Buk) transfers the phosphate group to ADP, yielding butyrate and ATP. frontiersin.orgbiorxiv.org

Butyryl-CoA:acetate (B1210297) CoA-transferase (But) Pathway : This is considered the most important route for butyrate production in the human gut. nih.govoup.com The enzyme butyryl-CoA:acetate CoA-transferase directly transfers the coenzyme A moiety from butanoyl-CoA to an external acetate molecule. This reaction produces butyrate and acetyl-CoA. nih.govnih.gov

The table below summarizes the key terminal enzymes in microbial butyrate production.

EnzymeGeneReaction CatalyzedPathway Importance
Butyryl-CoA:acetate CoA-transferase butButanoyl-CoA + Acetate → Butyrate + Acetyl-CoAPredominant pathway in the human gut microbiota. nih.govoup.com
Phosphotransbutyrylase ptbButanoyl-CoA + Pi → Butyryl phosphate + CoAPart of the two-step kinase pathway. biorxiv.org
Butyrate kinase bukButyryl phosphate + ADP → Butyrate + ATPFinal step of the kinase pathway, generating ATP. frontiersin.orgbiorxiv.org

This table provides an overview of the primary enzymes involved in the final steps of microbial butyrate synthesis from butanoyl-CoA.

Butyryl Coenzyme A Generation from Acetoacetyl Coenzyme A

The most prevalent pathway for butyrate synthesis in gut microbes starts from acetyl-CoA. nih.gov In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA acetyltransferase (thiolase). oup.comnih.gov

Following its formation, acetoacetyl-CoA undergoes a three-step reduction to become butanoyl-CoA. This sequence is analogous to a reversal of the beta-oxidation spiral. oup.comnih.gov

Reduction to Hydroxybutyryl-CoA : Acetoacetyl-CoA is reduced to (R)-3-hydroxybutyryl-CoA by the enzyme 3-hydroxybutyryl-CoA dehydrogenase (Hbd), using NADH or NADPH as the reducing agent. oup.comasm.org

Dehydration to Crotonyl-CoA : The 3-hydroxybutyryl-CoA is then dehydrated to form crotonyl-CoA. This reaction is catalyzed by crotonase (enoyl-CoA hydratase). oup.com

Reduction to Butanoyl-CoA : Finally, crotonyl-CoA is reduced to butanoyl-CoA by the enzyme butyryl-CoA dehydrogenase (Bcd), which often works in a complex with an electron-transferring flavoprotein (Etf). oup.comfrontiersin.org

This sequence efficiently converts the initial building blocks of acetyl-CoA into the central butyrate precursor, butanoyl-CoA. oup.com

Butanol Fermentation Pathways

Butanoyl-CoA is also a key intermediate in the fermentative production of butanol, a biofuel with properties similar to gasoline. sci-hub.boxcelignis.com This process, often referred to as Acetone-Butanol-Ethanol (ABE) fermentation, is characteristic of certain species of Clostridium. celignis.commdpi.com

Enzymes in Butanol Production from Butanoyl-CoA
EnzymeReaction CatalyzedOrganism Example
Butyraldehyde (B50154) DehydrogenaseButanoyl-CoA to ButanalClostridium saccharoperbutylacetonicum
Butanol DehydrogenaseButanal to ButanolClostridium acetobutylicum

The conversion of butanoyl-CoA to butanol involves a two-step reduction process. The first step is the reduction of butanoyl-CoA to its corresponding aldehyde, butanal (also known as butyraldehyde). frontiersin.org This reaction is catalyzed by a butyraldehyde dehydrogenase. pnas.org In some organisms, this activity is carried out by a bifunctional aldehyde/alcohol dehydrogenase, such as AdhE1 in Clostridium acetobutylicum, which possesses NADH-dependent aldehyde dehydrogenase activity. nih.gov In engineered pathways, specific CoA-acylating butyraldehyde dehydrogenases (Bldh) have been sought from high butanol-producing Clostridium species to improve the efficiency of this conversion. pnas.org Subsequently, butanal is further reduced to butanol by a butanol dehydrogenase. nih.gov

The synthesis of butanol from acetyl-CoA via butanoyl-CoA is a classic example of a CoA-dependent pathway for biofuel production. sci-hub.boxresearchgate.net In this pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced through a series of enzymatic reactions, including the formation of 3-hydroxybutyryl-CoA and crotonyl-CoA, ultimately yielding butanoyl-CoA. frontiersin.org This butanoyl-CoA is then reduced to butanol. researchgate.net This entire pathway has been extensively studied and metabolically engineered in various microorganisms, including Escherichia coli and Clostridium acetobutylicum, to enhance butanol production. nih.govnih.gov The direct pathway from acetyl-CoA through butanoyl-CoA to butanol is often referred to as the "hot channel" in clostridial fermentation. nih.gov

Key Steps in CoA-Dependent Butanol Synthesis
StepReactantProductKey Enzyme Class
12x Acetyl-CoAAcetoacetyl-CoAThiolase
2Acetoacetyl-CoA3-Hydroxybutyryl-CoA3-Hydroxybutyryl-CoA Dehydrogenase
33-Hydroxybutyryl-CoACrotonyl-CoACrotonase
4Crotonyl-CoAButanoyl-CoAButyryl-CoA Dehydrogenase
5Butanoyl-CoAButanalButyraldehyde Dehydrogenase
6ButanalButanolButanol Dehydrogenase

Other Specific Metabolic Roles of Butanoyl Coenzyme A

Beyond its central role in fatty acid metabolism, butanoyl coenzyme A is involved in other specialized metabolic pathways. These include its dynamic interconversion with crotonyl coenzyme A and its participation in the degradation pathway of the neurotransmitter 4-aminobutanoate (GABA). wikipedia.org

Butanoyl coenzyme A and crotonyl coenzyme A are readily interconverted in a reversible reaction that is a fundamental step in both fatty acid oxidation and synthesis. wikipedia.org This reaction is catalyzed by the enzyme butyryl-CoA dehydrogenase . wikipedia.orgontosight.ai

2 NADH + 1 Oxidized Ferredoxin + 1 Crotonyl-CoA → 2 NAD+ + 1 Reduced Ferredoxin + 1 Butanoyl-CoA nih.gov

This interconversion is a critical control point, linking fatty acid metabolism with cellular energy status through the NADH/NAD+ ratio. ontosight.aiontosight.ai

Table 1: Key Components of the Butanoyl-CoA and Crotonyl-CoA Interconversion

Component Role Relevant Organism Example
Butanoyl Coenzyme A Substrate/Product Clostridium kluyveri
Crotonyl Coenzyme A Product/Substrate Clostridium kluyveri
Butyryl-CoA Dehydrogenase Enzyme catalyzing the interconversion Clostridium kluyveri, Mammalia
NADH Electron donor for reduction Clostridium kluyveri

| Ferredoxin | Electron acceptor in coupled reaction | Clostridium kluyveri |

Butanoyl coenzyme A is an intermediate in a specific pathway for the degradation of 4-aminobutanoate (GABA), an inhibitory neurotransmitter. wikipedia.orgnih.gov While GABA is often metabolized into succinate (B1194679) via the GABA shunt in many organisms, some bacteria, such as Clostridium aminobutyricum and Acetoanaerobium sticklandii, utilize an alternative pathway where GABA is converted to butanoate. wikipedia.orgnih.govnih.gov

In this degradation pathway, the following key steps occur in Clostridium aminobutyricum:

4-aminobutanoate (GABA) is first converted to 4-hydroxybutyrate. nih.gov

4-hydroxybutyrate is then activated to its coenzyme A thioester, forming 4-hydroxybutyryl-CoA. nih.gov

The enzyme 4-hydroxybutyryl-CoA dehydratase catalyzes the dehydration of 4-hydroxybutyryl-CoA to produce crotonyl-CoA. nih.gov

Crotonyl-CoA is subsequently reduced to butanoyl-CoA by the action of butyryl-CoA dehydrogenase. wikimedia.org

Finally, the coenzyme A group is transferred from butanoyl-CoA, often to an acetate molecule, to form butanoate and acetyl-CoA, a reaction mediated by a transferase like propionyl-CoA transferase. wikipedia.orgwikimedia.org

This pathway is crucial for these microorganisms as it allows them to use GABA as a carbon and energy source. wikipedia.org The dysregulation of GABA degradation can impact neurotransmitter levels, potentially contributing to various neurological conditions. wikipedia.orgresearchgate.net

Table 2: Simplified Steps in GABA Degradation to Butanoate

Metabolite Enzyme Product
4-Aminobutanoate (GABA) Various enzymes 4-Hydroxybutyrate
4-Hydroxybutyrate Acyl-CoA Synthetase (generic) 4-Hydroxybutyryl-CoA
4-Hydroxybutyryl-CoA 4-Hydroxybutyryl-CoA dehydratase Crotonyl-CoA
Crotonyl-CoA Butyryl-CoA dehydrogenase Butanoyl-CoA

| Butanoyl-CoA | Propionyl-CoA transferase | Butanoate |

Enzymology and Reaction Mechanisms of Butanoyl Coenzyme a

Enzymatic Interactions and Specificity

The reactivity of the thioester linkage in butanoyl coenzyme A makes it a prime molecule for enzymatic recognition and catalysis. Enzymes involved in fatty acid metabolism have evolved specific active sites to accommodate and act upon acyl-CoAs of varying chain lengths, with butanoyl coenzyme A representing a key short-chain derivative.

Butanoyl coenzyme A functions as a substrate for a multitude of enzymes that are central to metabolic pathways. smolecule.com In the context of β-oxidation, it is an intermediate in the breakdown of fatty acids, where it is sequentially shortened to produce acetyl-CoA for the citric acid cycle. smolecule.com Conversely, in fatty acid synthesis, it can be elongated to form longer-chain fatty acids. wikipedia.org Its role as a substrate is fundamental to energy production and the biosynthesis of lipids. coenzalabs.com

Recent research has explored the specific interactions of butanoyl coenzyme A with various enzymes. For instance, studies on butyrate-acetoacetate CoA-transferase show that butanoyl-CoA is a preferred substrate alongside acetoacetate, catalyzing the formation of butanoate and acetoacetyl-CoA. wikiwand.comenzyme-database.org This reaction is significant in the metabolism of butyrate (B1204436), a key short-chain fatty acid in the gut. coenzalabs.com

Table 1: Research Findings on Butanoyl Coenzyme A as a Substrate

Enzyme EC Number Reaction Research Focus
Butyrate-acetoacetate CoA-transferase 2.8.3.9 Butanoyl-CoA + Acetoacetate <=> Butanoate + Acetoacetyl-CoA The enzyme demonstrates a preference for butanoyl-CoA as a substrate, highlighting its role in butyrate metabolism. wikiwand.comenzyme-database.org
Butyryl-CoA Dehydrogenase 1.3.8.1 Butanoyl-CoA + Electron-Transfer Flavoprotein <=> Crotonyl-CoA + Reduced Electron-Transfer Flavoprotein Studies indicate that butanoyl-CoA is a primary substrate for this enzyme, which is a key step in fatty acid β-oxidation. qmul.ac.ukgenome.jp
Multifunctional Enzyme Type 1 (MFE1) 4.2.1.17 / 1.1.1.35 3S-hydroxybutanoyl-CoA -> 3-ketobutanoyl-CoA Comparative studies show that while MFE1 can process 3S-hydroxybutanoyl-CoA, it is a less efficient dehydrogenase compared to monofunctional 3S-hydroxyacyl-CoA dehydrogenase (HAD). nih.gov

The high-energy nature of the thioester bond in butanoyl coenzyme A makes it an effective acyl donor in transferase reactions. smolecule.com This property is crucial for the synthesis of various biomolecules and for post-translational modifications of proteins. smolecule.comimrpress.com In these reactions, the butyryl group is transferred to an acceptor molecule, releasing coenzyme A. This transfer is a key mechanism in the elongation of fatty acid chains and in the synthesis of complex lipids. coenzalabs.com

The ability of butanoyl coenzyme A to act as an acyl donor is also implicated in protein acylation, a post-translational modification that can alter the function, localization, and stability of proteins. smolecule.comnih.gov

Key Enzyme Classes Interacting with Butanoyl Coenzyme A

Several major classes of enzymes have evolved to specifically interact with short-chain acyl-CoAs like butanoyl coenzyme A. These enzymes are critical for maintaining metabolic homeostasis.

Acyl-CoA synthetases (ACS) are a family of enzymes that catalyze the activation of fatty acids by ligating them to coenzyme A, a crucial first step for their involvement in metabolic pathways. wikipedia.orgnih.gov This reaction proceeds in two steps: the formation of an acyl-adenylate intermediate, followed by the reaction with coenzyme A to form the acyl-CoA thioester. nih.gov While many ACS enzymes act on long-chain fatty acids, specific short-chain acyl-CoA synthetases are responsible for activating butyrate to butanoyl coenzyme A. smolecule.com

Table 2: Acyl-CoA Synthetases and Butanoyl Coenzyme A

Enzyme Subclass EC Number Reaction Significance
Short-Chain Acyl-CoA Synthetase 6.2.1.1 Butyrate + ATP + CoA <=> Butanoyl-CoA + AMP + Diphosphate This reaction "activates" butyrate, preparing it for participation in metabolic pathways such as β-oxidation or fatty acid synthesis. smolecule.commodelseed.org

Fatty acid synthases (FAS) are complex enzymes responsible for the de novo synthesis of fatty acids. wikipedia.org In eukaryotes, a large multifunctional protein known as FAS I carries out most of the synthetic steps. wikipedia.org Butanoyl coenzyme A can serve as a primer for fatty acid synthesis, being elongated by the sequential addition of two-carbon units derived from malonyl-CoA. smolecule.com While acetyl-CoA is the more common primer, the use of butanoyl-CoA allows for the synthesis of odd-numbered fatty acids if it undergoes further rounds of elongation.

The interaction between butanoyl-CoA and FAS is a key aspect of lipogenesis, allowing the cell to build a diverse range of fatty acid molecules. wikipedia.org

Butyryl-CoA dehydrogenase, also known as short-chain acyl-CoA dehydrogenase (SCAD), is a flavin-dependent enzyme that catalyzes the first dehydrogenation step in the β-oxidation of short-chain fatty acids. qmul.ac.ukwikipedia.org This enzyme specifically acts on acyl-CoAs with chain lengths of four to six carbons, with butanoyl-CoA being a primary substrate. qmul.ac.ukgenome.jp The reaction involves the removal of two hydrogen atoms from butanoyl-CoA to form crotonyl-CoA, a trans-2,3-dehydroacyl-CoA. qmul.ac.ukgenome.jp

The activity of butyryl-CoA dehydrogenase is tightly regulated and is a critical control point in short-chain fatty acid metabolism. nih.gov Studies have shown that the enzyme from beef liver exhibits high activity with butanoyl-CoA. qmul.ac.uk

Table 3: Research Findings on Butyryl-CoA Dehydrogenase (EC 1.3.8.1)

Enzyme Source Substrate Specificity Key Findings
Beef Liver Highest activity with butanoyl-CoA or pentanoyl-CoA. qmul.ac.uk The enzyme accepts substrates with acyl chain lengths from 3 to 8 carbon atoms. qmul.ac.ukexpasy.org
Rat High activity with butanoyl-CoA; only 10% activity with hexanoyl-CoA and no activity with octanoyl-CoA. qmul.ac.ukexpasy.org Demonstrates a clear preference for short-chain acyl-CoAs. qmul.ac.ukexpasy.org
Bacterial (e.g., Megasphaera elsdenii) The potential of the butyryl-CoA/crotonyl-CoA couple is significantly more positive than that of the bacterial butyryl-CoA dehydrogenase. nih.gov The regulation of the enzyme's potential is crucial for electron transfer from the substrate to the enzyme. nih.gov

Butyryl-CoA Dehydrogenases (Short-Chain Acyl-CoA Dehydrogenase, EC 1.3.8.1)

Catalytic Oxidation to trans-2,3-Dehydroacyl-CoA

The initial step in the β-oxidation of short-chain fatty acids involves the oxidation of butanoyl-CoA to crotonyl-CoA (trans-2,3-dehydroacyl-CoA). ontosight.aimdpi.com This reaction is catalyzed by short-chain acyl-CoA dehydrogenase (SCAD), a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. wikipedia.orgwikipedia.org The enzyme facilitates the removal of two hydrogen atoms from butanoyl-CoA, creating a double bond between the alpha and beta carbons (C2 and C3) of the acyl chain. wikipedia.org

The reaction can be summarized as: Butanoyl-CoA + FAD ⇌ Crotonyl-CoA + FADH₂ ontosight.ai

This dehydrogenation is a crucial, rate-limiting step in the breakdown of short-chain fatty acids. ontosight.ai The electrons captured by FAD in the form of FADH₂ are subsequently transferred to the electron transport chain for ATP production. ontosight.ai The mechanism proceeds through an E2 elimination, initiated by a glutamate (B1630785) residue in the enzyme's active site which deprotonates the pro-R hydrogen of the alpha carbon. wikipedia.org Studies on the general acyl-CoA dehydrogenase have shown that the reduction by butanoyl-CoA is a triphasic process, and the use of deuterated butanoyl-CoA reveals a significant deuterium (B1214612) isotope effect on the reaction rate, indicating that the C-H bond cleavage is a rate-determining step. nih.gov

Electron Transfer Flavoprotein (ETF) Complex Interactions

Following the oxidation of butanoyl-CoA by acyl-CoA dehydrogenase, the resulting FADH₂ must be reoxidized to allow for subsequent catalytic cycles. This is accomplished through the interaction with the Electron Transfer Flavoprotein (ETF). researchgate.netmdpi.com ETF is a heterodimeric mitochondrial protein that acts as a crucial electron shuttle, accepting electrons from various flavin-containing dehydrogenases, including short-chain acyl-CoA dehydrogenase. mdpi.comnih.gov

The reduced ETF (ETF-FADH₂) then transfers these electrons to the main respiratory chain via ETF:ubiquinone oxidoreductase (ETF:QO). nih.gov This process funnels the electrons into the ubiquinone (Coenzyme Q10) pool, ultimately contributing to the generation of ATP. mdpi.comnih.gov

In some anaerobic bacteria, the ETF-butyryl-CoA dehydrogenase complex plays a role in electron bifurcation. This process couples the exergonic reduction of crotonyl-CoA to butanoyl-CoA by NADH with the endergonic reduction of ferredoxin. nih.govgenome.jp The structure of the ETF-butyryl-CoA dehydrogenase complex reveals that the two FAD cofactors are positioned to facilitate this electron splitting. nih.gov The interaction between ETF and its partner dehydrogenases is highly specific and involves a recognition loop on ETF that anchors it to the dehydrogenase, followed by dynamic movements that bring the flavin cofactors into close proximity for efficient electron transfer. nih.gov

Factors Influencing Dehydrogenase Activity (e.g., pH)

The catalytic activity of acyl-CoA dehydrogenases, including those acting on butanoyl-CoA, is significantly influenced by environmental factors, most notably pH. wikipedia.orgresearchgate.net Enzymes typically exhibit their highest activity within a narrow pH range, known as the optimum pH. ncert.nic.in For butyryl-CoA dehydrogenase from Megasphaera elsdenii, the optimal pH for the oxidation of butanoyl-CoA has been determined to be 8.05. nih.gov

Studies on various acyl-CoA dehydrogenases have shown that the pH profile of activity is dependent on the specific substrate. researchgate.net For short-chain acyl-CoA dehydrogenase (SCAD), the activity is strongly pH-dependent. researchgate.net Research indicates that the pK values, which reflect the ionization state of critical amino acid residues in the active site, are crucial for catalytic function. researchgate.net For SCAD, the turnover rate increases significantly as the pH rises from acidic to alkaline conditions, with extrapolated turnover values of 160 min⁻¹ at low pH and 2050 min⁻¹ at high pH. researchgate.net This pH dependence underscores the importance of the protonation state of key residues, such as the catalytic glutamate, for substrate binding and the subsequent dehydrogenation reaction. wikipedia.org Redox data for butyryl-CoA dehydrogenase indicates minimal to no activity at a pH above 7.0, as changes beyond this value can lead to denaturation of the enzyme. wikipedia.org

Acyl-CoA Thioesterases (e.g., Acot9)

Acyl-CoA thioesterases (ACOTs) are a family of enzymes responsible for the hydrolysis of acyl-CoA esters into free fatty acids and coenzyme A (CoA). nih.govgenecards.org This action plays a vital role in regulating the intracellular concentrations of these molecules. nih.gov

Hydrolysis of Butanoyl Coenzyme A to Butanoate and Coenzyme A

The mitochondrial enzyme Acyl-CoA thioesterase 9 (ACOT9) catalyzes the hydrolysis of butanoyl-CoA. uniprot.org The reaction is as follows:

Butanoyl-CoA + H₂O → Butanoate + CoA + H⁺ uniprot.org

ACOT9 exhibits broad substrate specificity, with the ability to hydrolyze short-, medium-, and long-chain acyl-CoAs. nih.govtudublin.ie Notably, it displays high maximal activity (Vmax) with short-chain substrates like butanoyl-CoA (also referred to as butyryl-CoA). nih.govmaayanlab.cloud This capacity to act on various chain lengths suggests ACOT9 may serve as a regulatory link between the metabolism of fatty acids and amino acids within the mitochondria. nih.govnih.gov

Regulation of Acyl-CoA Levels

By catalyzing the hydrolysis of acyl-CoAs, ACOT9 plays a crucial role in maintaining the balance between acyl-CoAs, free fatty acids, and CoA within the mitochondria. maayanlab.cloud This regulation is critical, as acyl-CoAs are not only metabolic intermediates but also signaling molecules that can influence various cellular processes. The activity of ACOT9 itself is subject to regulation. It is strongly inhibited by NADH and CoA, indicating that the mitochondrial metabolic state directly influences the enzyme's function. nih.govuniprot.orgnih.gov In conditions of excess nutrition, hepatic ACOT9 has been shown to preferentially deactivate short-chain fatty acyl-CoAs, directing acetyl-CoA towards the citric acid cycle. nih.gov This highlights the enzyme's role in managing metabolic fluxes in response to cellular energy status. nih.gov

Butanal Dehydrogenases (Butanal:NAD(P)+ Oxidoreductase (CoA-acylating))

Butanal dehydrogenases are enzymes that catalyze the conversion of butanal to butanoyl-CoA. wikipedia.orgqmul.ac.uk This reaction is a key step in butanoate metabolism and can utilize either NAD⁺ or NADP⁺ as an electron acceptor. wikipedia.orgqmul.ac.uk

The chemical reaction is: Butanal + CoA + NAD(P)⁺ ⇌ Butanoyl-CoA + NAD(P)H + H⁺ wikipedia.orgqmul.ac.uk

One such enzyme, a coenzyme A-acylating aldehyde dehydrogenase (ALDH) from Clostridium beijerinckii, has been shown to be more effective in producing butanoyl-CoA from butyraldehyde (B50154) than acetyl-CoA from acetaldehyde. nih.gov The enzyme from Clostridium acetobutylicum also acts on butanal. qmul.ac.uk The kinetic properties of the C. beijerinckii enzyme, including its lower Km for NAD(H) compared to NADP(H) and its optimal pH range of 6.5 to 7 for the forward reaction, provide insight into its physiological role. nih.gov Interestingly, this enzyme is sensitive to oxygen but can be protected by dithiothreitol. nih.gov Another oxygen-tolerant CoA-acylating aldehyde dehydrogenase, PduP from Salmonella enterica, has demonstrated high catalytic efficiency for butyryl-CoA, suggesting its potential utility in biotechnological applications for producing alcohols via a CoA-dependent pathway. rsc.org

Oxidation of Butanal to Butanoyl Coenzyme A

The direct enzymatic conversion of butanal to butanoyl-CoA is a crucial step in metabolic pathways such as butanoate metabolism. This reaction is catalyzed by the enzyme butanal dehydrogenase, also known as butyraldehyde dehydrogenase (EC 1.2.1.57). wikipedia.org This enzyme belongs to the oxidoreductase family and specifically acts on the aldehyde group of butanal. wikipedia.org

Butanal + CoA + NAD(P)+ ⇌ Butanoyl-CoA + NAD(P)H + H+ wikipedia.org

This CoA-acylating oxidation is essential for channeling butanal, derived from various sources, into pathways that utilize butanoyl-CoA for biosynthesis or energy production. An inducible coenzyme A-linked butyraldehyde dehydrogenase has been purified and characterized from Clostridium acetobutylicum, highlighting its role in the fermentation pathways of this organism. wikipedia.org

Reversibility of Butanoyl Coenzyme A Reduction to Butanal

The reaction catalyzed by butanal dehydrogenase is reversible, as indicated by the equilibrium arrows in the chemical equation. wikipedia.org This reversibility allows for the synthesis of butanal from butanoyl-CoA, a critical step in pathways engineered for the production of biofuels like n-butanol. In this reverse direction, butanoyl-CoA is reduced to butanal, with NAD(P)H serving as the electron donor.

Studies have demonstrated the partial reversal of the butyraldehyde oxidation reaction in enzymes isolated from sheep liver. nih.gov Furthermore, metabolic engineering efforts have successfully utilized the reversibility of this reaction. By expressing a CoA-acylating aldehyde dehydrogenase, such as the one from Clostridium beijerinckii, in host organisms like Escherichia coli, researchers have achieved the production of n-butyraldehyde from glucose-derived butanoyl-CoA. researchgate.net This demonstrates the physiological and biotechnological relevance of the reductive reaction from butanoyl-CoA to butanal.

CoA Transferases (e.g., Butyryl/Caproyl-CoA:Acetate (B1210297) CoA-transferase)

Coenzyme A (CoA) transferases are a family of enzymes that play a pivotal role in the metabolism of short-chain fatty acids by catalyzing the transfer of a CoA moiety from a thioester to a free carboxylic acid. ebi.ac.uk In the context of butanoyl-CoA, the most prominent example is butyryl-CoA:acetate CoA-transferase (EC 2.8.3.8). genome.jp This enzyme is central to the production of butyrate in many anaerobic bacteria found in the human colon, such as species of Roseburia and Faecalibacterium. nih.govresearchgate.net Instead of generating ATP through substrate-level phosphorylation via butyrate kinase, this pathway allows for the direct conversion of butanoyl-CoA to butyrate by transferring its CoA group to acetate. ebi.ac.uknih.gov

Transfer of Coenzyme A Moiety

The fundamental mechanism of butyryl-CoA:acetate CoA-transferase involves the transfer of the coenzyme A group from butanoyl-CoA to an acetate molecule. This results in the formation of butyrate and acetyl-CoA. genome.jpnih.gov The reaction proceeds via a ping-pong kinetic mechanism, which involves the formation of a covalent enzyme-CoA thioester intermediate. genome.jp This process occurs in two distinct half-reactions. First, the enzyme reacts with butanoyl-CoA, releasing butyrate and forming an enzyme-CoA intermediate with a glutamate residue at the active site. In the second step, the CoA is transferred from the enzyme to acetate, releasing acetyl-CoA and regenerating the free enzyme. genome.jp This pathway is a more prevalent route for butyrate formation in many gut microbes compared to the butyrate kinase pathway. nih.gov

In the periodontopathogenic bacterium Porphyromonas gingivalis, this reaction is catalyzed by at least three distinct CoA transferases (PGN_0725, PGN_1341, and PGN_1888), which follow a ternary-complex mechanism rather than the more common ping-pong mechanism. nih.govfrontiersin.org

Substrate Specificity of Butyryl-CoA CoA-Transferases

The substrate specificity of butyryl-CoA CoA-transferases can vary significantly between different enzymes and bacterial species. While the primary substrates are often butanoyl-CoA and acetate, many of these enzymes can act on a range of other acyl-CoAs and carboxylic acids.

For instance, a novel CoA-transferase identified in Roseburia sp. A2-183 showed the highest activity with butyryl-CoA and, to a lesser extent, propionyl-CoA. researchgate.net Competition experiments revealed that butyrate and propionate (B1217596) were strong competitors with acetate for the role of CoA acceptor. researchgate.net In Porphyromonas gingivalis, the three identified CoA transferases exhibit different preferences. PGN_0725 preferentially uses butyryl-CoA over propionyl-CoA, whereas PGN_1888 shows the reverse preference. frontiersin.orgnih.gov PGN_1341, however, appears to be specific for butyryl-CoA:acetate CoA transferase activity. frontiersin.orgnih.gov Some enzymes, like the one from Coprococcus sp. L2-50, demonstrate very high activity with butyryl-CoA. nih.gov

Enzyme SourceAcyl-CoA SubstratesCarboxylic Acid AcceptorsKey FindingsCitations
Roseburia sp. A2-183 Butyryl-CoA, Propionyl-CoA (lesser extent)Acetate, Butyrate, Propionate, Isobutyrate, ValeratePreferentially uses butyryl-CoA as a substrate. 4-hydroxybutyrate is not a substrate. researchgate.net
Porphyromonas gingivalis (PGN_0725) Butyryl-CoA, Propionyl-CoAAcetatePreferentially utilizes butyryl-CoA over propionyl-CoA. frontiersin.orgnih.gov
Porphyromonas gingivalis (PGN_1888) Propionyl-CoA, Butyryl-CoAAcetatePreference for propionyl-CoA is higher than for butyryl-CoA. frontiersin.orgnih.gov
Porphyromonas gingivalis (PGN_1341) Butyryl-CoAAcetateExhibits only butyryl-CoA:acetate CoA transferase activity. frontiersin.orgnih.gov
Coprococcus sp. L2-50 Butyryl-CoAAcetatePossesses very high butyryl-CoA:acetate-CoA transferase activity. nih.gov

3-Hydroxyacyl-CoA Dehydrogenases

3-Hydroxyacyl-CoA dehydrogenases (EC 1.1.1.35) are a class of oxidoreductase enzymes essential for the metabolism of fatty acids. wikipedia.org They catalyze the third step of the beta-oxidation cycle, a key pathway for breaking down fatty acids to produce energy. wikipedia.org These enzymes are found in both mitochondria and peroxisomes. ebi.ac.uk The reaction they catalyze is the NAD+-dependent oxidation of an L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, converting a hydroxyl group into a keto group. wikipedia.org

Conversion of 3S-Hydroxybutanoyl-CoA to Acetoacetyl-CoA

A specific and well-studied reaction within this enzyme family is the conversion of (S)-3-hydroxybutanoyl-CoA (also known as 3-hydroxybutyryl-CoA) to acetoacetyl-CoA. wikipedia.org This reaction is catalyzed by (S)-3-hydroxybutyryl-CoA dehydrogenase (EC 1.1.1.157), an NAD(P)+-dependent enzyme. wikipedia.org The reaction is a critical step in both the degradation of butyrate via beta-oxidation and the biosynthesis of products like n-butanol in organisms such as Clostridium species. wikipedia.orgnih.govnih.gov

The reaction is fully reversible: (S)-3-Hydroxybutanoyl-CoA + NAD(P)+ ⇌ Acetoacetyl-CoA + NAD(P)H + H+ wikipedia.org

In the oxidative direction (left to right), as seen in fatty acid catabolism, the enzyme abstracts a proton from the 3-hydroxyl group of the substrate, facilitated by a conserved glutamate-histidine catalytic dyad. ebi.ac.uk This is followed by the transfer of a hydride ion to the NAD+ cofactor, resulting in the formation of acetoacetyl-CoA and NADH. ebi.ac.uk In the reverse, reductive direction, which is part of the butyrate/butanol synthesis pathway in bacteria like Clostridium acetobutylicum and Clostridium butyricum, the enzyme reduces acetoacetyl-CoA to (S)-3-hydroxybutanoyl-CoA using NAD(P)H as the reducing agent. nih.govnih.gov

Phosphotransbutyrylase

Phosphotransbutyrylase (PTB), also known as phosphate (B84403) butyryltransferase, is a key enzyme in butanoate metabolism, catalyzing the reversible reaction of butanoyl-CoA with phosphate to form butanoyl phosphate and coenzyme A. wikipedia.orgmodelseed.org This enzyme, with the systematic name butanoyl-CoA:phosphate butanoyltransferase, belongs to the family of transferases, specifically acyltransferases. wikipedia.org In organisms like Clostridium acetobutylicum, PTB plays a crucial role in the production of butyrate from butanoyl-CoA during the acidogenic phase of fermentation. nih.govjmb.or.kr

The crystal structure of phosphotransbutyrylase from C. acetobutylicum (CaPTB) has been resolved, revealing a monomeric structure composed of an N-terminal and a C-terminal domain, with the active site located at the interface between these two domains. nih.govnih.gov Structural analyses suggest that the enzyme likely undergoes a conformational change upon substrate binding. nih.govnih.gov A proposed catalytic mechanism, based on homology with phosphotransacetylase (PTA), suggests that a conserved aspartate residue (Asp282 in CaPTB) is critical for catalysis, acting on the substrate. nih.govjmb.or.kr This is in contrast to PTA where a different aspartate residue catalyzes the attack on the sulfhydryl proton of CoA. nih.govjmb.or.kr

Acetyl-CoA Acetyltransferase (Thiolase)

Acetyl-CoA acetyltransferase, commonly known as thiolase, is an enzyme involved in the production of butyrate through the reverse β-oxidation pathway. nih.govbiorxiv.org One such enzyme with relevance to butanoyl-CoA is butyryl-CoA:acetate CoA-transferase (BCoAT), which is responsible for the final step in butyrate synthesis from butanoyl-CoA in some metabolic pathways. nih.govbiorxiv.org This enzyme catalyzes the transfer of CoA from butanoyl-CoA to acetate, yielding butyrate and acetyl-CoA. researchgate.net The butyryl-CoA:acetate CoA-transferase pathway is a significant route for butyrate production in gut microbiota. researchgate.netnih.gov

Enzyme Kinetics and Reaction Mechanisms

Determination of Kinetic Parameters (Km, Vmax, kcat)

The kinetic parameters Km, Vmax, and kcat are fundamental to understanding enzyme function. Vmax represents the maximum reaction rate when the enzyme is saturated with substrate, while Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. biorxiv.org A lower Km value indicates a higher affinity of the enzyme for its substrate. biorxiv.org The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For a butyryl-CoA:acetate CoA-transferase from a strain designated CPB6, the following kinetic parameters were determined for butanoyl-CoA: nih.gov

ParameterValue
Km537 ± 10 µM
kcat5.81 ± 1.5 min−1
kcat/Km10.8 ± 0.2 mM−1·min−1
Vm11.62 μM min−1

Kinetic parameters for CPB6-CoAT with butanoyl-CoA as a substrate.

In another study, the butyryl-CoA:acetate CoA transferase from Porphyromonas gingivalis was found to have a Km of 520 µM for butanoyl-CoA, while the enzyme from C. acetobutylicum ATCC 824 exhibited a much lower Km of 21.01 µM, indicating a higher affinity for the substrate.

Mechanistic Studies of Acyl Transfer and Redox Reactions

The mechanisms of enzymes acting on butanoyl-CoA involve intricate acyl transfer and redox steps. For butyryl-CoA dehydrogenase, mechanistic studies have provided evidence for the transfer of a hydride from the β-position of the substrate to the N(5)-position of the flavin cofactor. sigmaaldrich.com The reaction proceeds through the formation of charge-transfer complexes, which are kinetically competent intermediates. nih.gov The significant deuterium isotope effect observed with deuterated butanoyl-CoA further supports a mechanism where C-H bond breaking is a key step. sigmaaldrich.com

In the case of phosphotransbutyrylase, the proposed mechanism involves a conformational change upon substrate binding. nih.gov Structural and comparative analyses suggest that a conserved aspartate residue in the active site plays a crucial role in catalysis by acting on the butanoyl-CoA substrate. nih.govjmb.or.kr

The reaction mechanism of butyryl-CoA:acetate CoA-transferase is believed to follow a ternary-complex mechanism. biorxiv.org This class of enzymes, known as CoA-transferases, often operates via a ping-pong kinetic mechanism involving the formation of a CoA thioester intermediate with a glutamate residue in two half-reactions.

Redox reactions involving metal-oxygen intermediates can exhibit mechanistic dichotomies, with pathways including electron transfer or direct hydrogen/oxygen atom transfer, depending on the redox potentials of the species involved. The binding of acids can also shift the one-electron redox potentials of the reactants.

Ensemble Averaging in Enzyme Kinetics

The catalytic cycle of enzymes is influenced by the complex and dynamic conformational landscape of the enzyme-substrate system. Ensemble-averaged variational transition state theory with multidimensional tunneling (EA-VTST/MT) is a theoretical framework that accounts for the fluctuating environment of the protein and solvent. This approach calculates an activation free energy that incorporates the thermal averaging of system fluctuations and then determines recrossing and tunneling transmission coefficients by averaging over an ensemble of transition state structures and reaction paths. This method has been applied to study various enzymatic reactions, including the β-oxidation of butanoyl-coenzyme A catalyzed by short-chain acyl-CoA dehydrogenase. By considering an ensemble of reaction paths and conformations, EA-VTST/MT provides a more accurate representation of the coupling between protein motions and the chemical bond rearrangements that occur during catalysis.

Biological Systems and Contexts of Butanoyl Coenzyme a Research

Microbial Metabolism Research

Butanoyl-CoA is a central metabolite in various microbial pathways, playing a crucial role in the production of biofuels and the complex interactions within microbial communities.

In anaerobic bacteria such as Clostridium species, butanoyl-CoA is a pivotal intermediate in fermentation pathways. wikipedia.orgontosight.ai For instance, in Clostridium acetobutylicum, the pathway from acetyl-CoA to butanoyl-CoA is a major route for carbon metabolism. oup.comoup.com This process involves a series of enzymatic reactions that are similar to fatty acid metabolism. oup.com The conversion of two acetyl-CoA molecules ultimately leads to the formation of butanoyl-CoA, which can then be further metabolized to produce butanol, a valuable biofuel. sci-hub.box

The transformation of crotonyl-CoA to butanoyl-CoA is a critical, energy-generating step in this pathway, often catalyzed by the butyryl-CoA dehydrogenase/electron-transferring flavoprotein (Bcd-Etf) complex. nih.govasm.orgasm.org In Clostridium kluyveri, this enzyme complex is found in very high concentrations, constituting over 10% of the soluble proteins. asm.org

The final conversion of butanoyl-CoA to butyrate (B1204436), a short-chain fatty acid important in gut health, is primarily achieved through two pathways in gut bacteria:

Butyryl-CoA:acetate (B1210297) CoA transferase (But): This enzyme transfers the CoA moiety from butanoyl-CoA to acetate. researchgate.netmdpi.comfrontiersin.org

Butyrate kinase (Buk): This pathway involves the phosphorylation of butanoyl-CoA to butyryl phosphate (B84403), which is then converted to butyrate. researchgate.netmdpi.comfrontiersin.org

Research has shown that the but gene, encoding butyryl-CoA:acetate CoA-transferase, is often used as a biomarker for identifying butyrate-producing bacteria in the gut. asm.orgnih.gov

Key Enzymes in Butanoyl-CoA Metabolism in Anaerobic Bacteria
EnzymeReactionOrganism ExampleSignificance
Thiolase (Thl)2 Acetyl-CoA → Acetoacetyl-CoAClostridium acetobutylicumInitiates the pathway to butanoyl-CoA. oup.comresearchgate.net
β-hydroxybutyryl-CoA dehydrogenase (Hbd)Acetoacetyl-CoA → β-hydroxybutyryl-CoAClostridium acetobutylicumA key reduction step in the pathway. oup.comresearchgate.net
Crotonase (Crt)β-hydroxybutyryl-CoA → Crotonyl-CoAClostridium acetobutylicumDehydration step leading to crotonyl-CoA. oup.comresearchgate.net
Butyryl-CoA dehydrogenase (Bcd)Crotonyl-CoA → Butanoyl-CoAClostridium kluyveriCentral energy-generating step. asm.orgasm.org
Butyryl-CoA:acetate CoA transferase (But)Butanoyl-CoA + Acetate → Butyrate + Acetyl-CoARoseburia sp.Major pathway for butyrate formation in the gut. nih.govasm.org
Butyrate kinase (Buk)Butanoyl-CoA → Butyryl phosphate → ButyrateClostridium sp.Alternative pathway for butyrate formation. researchgate.netfrontiersin.org

In the field of biotechnology, photosynthetic bacteria and cyanobacteria are being engineered to produce biofuels and chemicals directly from carbon dioxide. sci-hub.boxresearchgate.net Butanoyl-CoA is a key intermediate in the engineered pathways for producing 1-butanol (B46404). sci-hub.box Scientists have successfully transferred a modified CoA-dependent 1-butanol production pathway, originally from Clostridium species, into cyanobacteria like Synechococcus elongatus PCC 7942. nih.govnih.govresearchgate.net

A significant challenge in this metabolic engineering is the oxygen sensitivity of some clostridial enzymes. researchgate.netescholarship.org To overcome this, researchers have substituted certain enzymes. For example, the Treponema denticola trans-enoyl-CoA reductase (Ter), which uses NADH, has been used to reduce crotonyl-CoA to butanoyl-CoA, bypassing the need for oxygen-sensitive clostridial ferredoxins. nih.govresearchgate.net

Studies involving quantitative analysis of acyl-CoA intermediates in engineered S. elongatus have identified the reduction of butanoyl-CoA to butanal as a potential rate-limiting step in 1-butanol production. nih.gov Improving this specific reaction and ensuring the efficient recycling of free Coenzyme A are considered crucial for enhancing biofuel yields. nih.gov

Butanoyl-CoA is a central molecule in the production of butyrate by the gut microbiota. nih.govasm.org Butyrate is a vital short-chain fatty acid (SCFA) that serves as the primary energy source for colonocytes and has numerous benefits for host health, including maintaining gut barrier integrity and modulating the immune system. mdpi.commdpi.com

The majority of butyrate is produced from the fermentation of dietary fibers (polysaccharides) by anaerobic bacteria, predominantly from the phylum Firmicutes, including genera like Faecalibacterium, Roseburia, and Eubacterium. nih.govmdpi.com The main pathway involves the conversion of two acetyl-CoA molecules to acetoacetyl-CoA, which is then reduced through several steps to butanoyl-CoA. nih.gov The final step, converting butanoyl-CoA to butyrate, is primarily catalyzed by the enzyme butyryl-CoA:acetate CoA-transferase. mdpi.comfrontiersin.org

Dysbiosis, or an imbalance in the gut microbiota, can lead to a decrease in butyrate-producing bacteria and their associated metabolic pathways. For instance, studies in mice have shown that chronic ethanol (B145695) consumption leads to a significant reduction in the acetyl-CoA pathway for butyrate synthesis, which is linked to the development of alcohol-associated liver disease. nih.gov Similarly, a decrease in the gene for butyryl-CoA:acetate CoA-transferase, particularly that associated with the genus Roseburia, has been observed in Japanese patients with ulcerative colitis. nih.gov These findings highlight the critical link between microbial butanoyl-CoA metabolism, butyrate production, and host health. nih.govresearchgate.net

Major Butyrate-Producing Bacteria and Butanoyl-CoA Pathways in the Human Gut
Bacterial GenusPhylumPrimary Butyrate Synthesis Pathway
FaecalibacteriumFirmicutesAcetyl-CoA pathway via Butyryl-CoA:acetate CoA-transferase. nih.govnih.gov
RoseburiaFirmicutesAcetyl-CoA pathway via Butyryl-CoA:acetate CoA-transferase. nih.govnih.gov
EubacteriumFirmicutesAcetyl-CoA pathway. nih.gov
AnaerostipesFirmicutesAcetyl-CoA pathway. nih.govmdpi.com
CoprococcusFirmicutesAcetyl-CoA pathway. nih.govmdpi.com

The yeast Saccharomyces cerevisiae is a robust and well-characterized organism widely used in industrial fermentation. nih.gov While not a natural producer of butanol, it has been metabolically engineered to produce this biofuel. nih.gov These engineered pathways often rely on butanoyl-CoA as a key intermediate, similar to the pathways in Clostridium. nih.govnih.gov

A major challenge in engineering S. cerevisiae is that acetyl-CoA metabolism is compartmentalized within the cytosol, mitochondria, nucleus, and peroxisomes. nih.gov The cytosolic pool of acetyl-CoA, which serves as the precursor for the butanol pathway, is synthesized via the pyruvate (B1213749) dehydrogenase (PDH)-bypass. nih.gov Researchers have focused on optimizing the conversion of crotonyl-CoA to butanoyl-CoA and increasing the availability of both acetyl-CoA and the cofactor NADH to improve butanol production. nih.gov By testing enzymes from various organisms, including Clostridium beijerinckii, scientists have been able to enhance n-butanol titers in engineered yeast. nih.gov

Mammalian Cellular Metabolism Research

In mammals, butanoyl-CoA is an important intermediate in the metabolism of fatty acids within the mitochondria.

Butanoyl-CoA is generated in the mitochondria through two main processes: the β-oxidation of fatty acids and the mitochondrial fatty acid synthesis pathway. nih.gov β-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. youtube.com Butyrate, a short-chain fatty acid, can directly enter the mitochondrial matrix, bypassing the transport mechanisms required for long-chain fatty acids, and is converted to butanoyl-CoA to undergo β-oxidation. nih.govnih.gov

This rapid metabolism makes butyrate an efficient fuel source for mitochondria. nih.gov Studies have shown that butyrate can enhance mitochondrial function, including oxidative phosphorylation and β-oxidation. nih.gov In conditions of metabolic stress, such as in metabolic heart disease, providing butyrate can improve ATP synthesis rates. nih.gov

The metabolism of butanoyl-CoA is tightly regulated. Inborn errors of metabolism, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency, lead to the accumulation of butanoyl-CoA in mitochondria. nih.gov This accumulation can be detected through elevated levels of butyrylcarnitine (B1668139) in the blood, as the carnitine shuttle is involved in transporting acyl groups across the mitochondrial membrane. nih.gov

Colonocyte Energy Supply and Metabolism

Butanoyl-CoA is a central molecule in the energy metabolism of colonocytes, the epithelial cells lining the large intestine. These cells derive a significant portion of their energy from the microbial fermentation of dietary fibers, which produces short-chain fatty acids (SCFAs), including butyrate. Butyrate is readily absorbed by colonocytes and converted to butanoyl-CoA.

Once formed, butanoyl-CoA enters the mitochondrial beta-oxidation pathway, a catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA. ontosight.ainih.gov This pathway is a major source of ATP, the primary energy currency of the cell. The beta-oxidation of butanoyl-CoA involves a sequence of four enzymatic reactions, ultimately yielding two molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy generation. ontosight.ai The enzymes involved in the beta-oxidation of butanoyl-CoA are detailed in the table below.

Table 1: Enzymes in the Beta-Oxidation of Butanoyl-CoA

Enzyme Function
Butyryl-CoA dehydrogenase Catalyzes the initial dehydrogenation of butanoyl-CoA to crotonyl-CoA. ontosight.ai
Enoyl-CoA hydratase Hydrates crotonyl-CoA to form 3-hydroxybutyryl-CoA. ontosight.ai
3-hydroxyacyl-CoA dehydrogenase Oxidizes 3-hydroxybutyryl-CoA to acetoacetyl-CoA. ontosight.ai

General Cellular Metabolic Activity

Beyond its role as a direct energy source, butanoyl-CoA influences general cellular metabolic activity, notably through its interaction with histone-modifying enzymes. Histone acetylation is a key epigenetic modification that regulates gene expression. This process is dependent on the availability of acetyl-CoA, the acetyl group donor.

Research has shown that other short-chain acyl-CoAs, including butanoyl-CoA, can serve as alternative cofactors or inhibitors for histone acetyltransferases (KATs). nih.govnih.gov Butanoyl-CoA can compete with acetyl-CoA for the active site of KATs. nih.gov This competition can lead to a reduction in histone acetylation, thereby linking the metabolic state of the cell, as reflected by the levels of different acyl-CoAs, to the regulation of gene expression. nih.gov This interaction suggests that fluctuations in butanoyl-CoA concentration can have broad effects on cellular function by modulating the epigenetic landscape.

Plant Lipid Metabolism Research (e.g., Oryza sativa L.)

In plants, butanoyl-CoA and its related compounds are fundamental to lipid metabolism, a process vital for growth, development, and stress responses. In rice (Oryza sativa L.), a staple food crop, lipid composition is a key determinant of quality and nutritional value. mdpi.com The biosynthesis of fatty acids, the building blocks of lipids, involves intermediates that are structurally related to butanoyl-CoA.

Furthermore, the metabolism of fatty acyl-CoAs is crucial for the production of various lipid-derived molecules. For instance, the fatty acyl-CoA reductase (FAR) gene family in rice encodes enzymes that catalyze the reduction of fatty acyl-CoAs to fatty alcohols, which are precursors for cuticular waxes and other important compounds. nih.govuniprot.org

Fatty Acid Biosynthesis Pathways in Plastids

The de novo synthesis of fatty acids in plants occurs in the plastids. youtube.com This anabolic pathway begins with acetyl-CoA and involves a cycle of reactions that sequentially adds two-carbon units to a growing acyl chain, which is attached to an acyl carrier protein (ACP).

The initial steps involve the formation of malonyl-CoA and its transfer to ACP to form malonyl-ACP. mdpi.com Acetyl-CoA is also converted to acetyl-ACP. The condensation of acetyl-ACP and malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase, initiates the elongation process. aocs.org A series of reduction and dehydration reactions then converts the β-ketoacyl-ACP intermediate into a saturated acyl-ACP. The first cycle of these reactions results in the formation of butyryl-ACP, a four-carbon acyl-ACP that is the direct precursor to longer-chain fatty acids. mdpi.comyoutube.com Butyryl-ACP then serves as the substrate for the next round of elongation. youtube.com

Table 2: Key Steps in the Initial Elongation of Fatty Acid Synthesis in Plastids

Step Substrate(s) Enzyme(s) Product
Condensation Acetyl-ACP + Malonyl-ACP β-ketoacyl-ACP synthase (KAS) Acetoacetyl-ACP
Reduction Acetoacetyl-ACP β-ketoacyl-ACP reductase β-hydroxybutyryl-ACP
Dehydration β-hydroxybutyryl-ACP β-hydroxyacyl-ACP dehydratase Crotonyl-ACP

Beta-Oxidation of Fatty Acids in Glyoxysomes

In plants, particularly in germinating seeds, the breakdown of storage lipids occurs through beta-oxidation within specialized peroxisomes called glyoxysomes. nih.gov This process is essential for providing energy and carbon skeletons for seedling growth. While the beta-oxidation pathway in glyoxysomes is similar to that in mitochondria, there are some key differences in the enzymes involved.

The first step in peroxisomal and glyoxysomal beta-oxidation is catalyzed by acyl-CoA oxidase, which, unlike its mitochondrial counterpart, directly transfers electrons to molecular oxygen, producing hydrogen peroxide. jmb.or.kr The subsequent steps of hydration, oxidation, and thiolytic cleavage are carried out by a multifunctional protein. Although specific studies on butanoyl-CoA metabolism in glyoxysomes are less common, the general pathway is equipped to handle short-chain fatty acyl-CoAs, breaking them down into acetyl-CoA, which can then be utilized in the glyoxylate (B1226380) cycle.

Advanced Research Methodologies for Butanoyl Coenzyme a Studies

Metabolomics and Metabolic Profiling Techniques

Metabolomics provides a powerful lens to view the role of butanoyl-CoA within the complex network of cellular biochemistry. By measuring a wide array of metabolites, researchers can understand the context and regulation of butanoyl-CoA pools.

Targeted metabolomics focuses on the precise measurement of specific, known metabolites. For butanoyl-CoA, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method due to its high sensitivity and specificity. mdpi.comresearchgate.netbiorxiv.orgresearchgate.net This technique allows for the detection and quantification of butanoyl-CoA even at low concentrations within complex biological matrices like cell extracts or tissues. mdpi.comcreative-proteomics.com

The process typically involves a reversed-phase liquid chromatography (RPLC) step for separation, as other methods like hydrophilic interaction liquid chromatography (HILIC) can result in poor peak shape for butanoyl-CoA. nih.gov For absolute quantification, stable isotope-labeled internal standards, such as ¹³C-labeled butanoyl-CoA, are added to the sample prior to extraction. researchgate.netnih.gov This corrects for variations in sample preparation and instrument response, ensuring high accuracy. nih.gov A common mass spectrometry approach is to use multiple reaction monitoring (MRM), which specifically tracks the fragmentation of the butanoyl-CoA molecule, providing an additional layer of specificity and reducing background noise. nih.govresearchgate.net

TechniqueSample MatrixKey Methodological DetailsApplication Example
LC-MS/MS Cyanobacteria (Synechococcus elongatus)Reversed-phase ion-pair LC-triple quadrupole MS; ¹³C-labelled cell extract used as internal standard. researchgate.netRevealed that the reductive reaction of butanoyl-CoA to butanal is a rate-limiting step in engineered 1-butanol (B46404) production. researchgate.netnih.gov
Flow-Injection Tandem MS Mouse Liver TissueNo chromatographic separation; direct injection with data acquisition via neutral loss scan (m/z 506.9) and MRM. nih.govresearchgate.netValidated the method by showing a significant accumulation of butyryl-CoA in short-chain acyl-CoA dehydrogenase (SCAD) knockout mice. nih.govresearchgate.net
LC-MS/MS E. coliIon pair LC/MS/MS analysis. escholarship.orgIdentified accumulation of butanoyl-CoA as a bottleneck in a 1-butanol production pathway, indicating a CoA imbalance. escholarship.org
RPLC-MS/MS Methylobacterium extorquens AM1Reversed-phase LC separation coupled to a triple-quadrupole mass spectrometer. nih.govSuccessfully separated and quantified butanoyl-CoA and other acyl-CoAs, which was difficult with HILIC columns. nih.gov

Beyond measuring butanoyl-CoA in isolation, it is often crucial to quantify the entire pool of short- and medium-chain acyl-CoAs to understand metabolic shifts. mdpi.com Acyl-CoA profiling provides a snapshot of the relative abundance of various CoA thioesters, including acetyl-CoA, propionyl-CoA, succinyl-CoA, and butanoyl-CoA. mdpi.combiorxiv.orgnih.gov This approach has been instrumental in identifying metabolic bottlenecks in engineered microorganisms and understanding the pathophysiology of metabolic disorders. nih.govnih.govresearchgate.net

For instance, in studies of engineered E. coli for 1-butanol production, metabolomic analysis revealed an accumulation of butanoyl-CoA alongside a decrease in free Coenzyme A, pointing to inefficient conversion of butanoyl-CoA to the final product. escholarship.org Similarly, in studies of fatty acid oxidation defects, profiling acyl-CoA pools in mouse liver tissue demonstrated a clear and expected increase in butyryl-CoA species in animals lacking the SCAD enzyme. nih.govresearchgate.net Advanced methods have even enabled the quantitative analysis of acyl-CoA pools within specific subcellular compartments, such as the mitochondria, revealing distinct metabolic states within the cell. nih.gov

Isotope tracing, or metabolic flux analysis (MFA), is a dynamic technique used to map the flow of atoms through metabolic pathways. researchgate.netmdpi.com In this method, cells or organisms are fed a substrate labeled with a stable isotope, such as ¹³C-acetate or ¹³C-glucose. researchgate.netnih.gov By tracking the incorporation of these isotopes into butanoyl-CoA and related metabolites over time, researchers can determine the rates of reactions that produce and consume it. d-nb.info

This methodology has been critical in elucidating complex pathways. For example, short-term labeling experiments using [1-¹³C]-acetate were used to confirm the sequence of reactions in the ethylmalonyl-CoA pathway, which involves butanoyl-CoA as an intermediate. researchgate.netnih.gov In another study, kinetic profiling using ¹³C tracers in cyanobacteria identified the conversion of butanoyl-CoA to butanal as a critical rate-limiting step, guiding further metabolic engineering efforts. researchgate.netsci-hub.box Metabolic flux analysis thereby provides essential information on the functionality and efficiency of pathways involving butanoyl-CoA. d-nb.info

Enzymatic Assay Development and Characterization

Understanding the enzymes that synthesize and utilize butanoyl-CoA is fundamental to comprehending its metabolic role. The development of specific assays allows for the detailed characterization of these enzymes' kinetics and mechanisms.

Spectrophotometric and colorimetric assays are foundational techniques in biochemistry that rely on changes in light absorbance to measure enzyme activity. Several such assays have been developed for enzymes that use butanoyl-CoA as a substrate.

A common colorimetric assay for butyryl-CoA:acetate-CoA transferase activity involves coupling the reaction to another enzyme, citrate (B86180) synthase. frontiersin.orgnih.govresearchgate.net In this assay, the transferase converts butanoyl-CoA and acetate (B1210297) into butyrate (B1204436) and acetyl-CoA. The newly formed acetyl-CoA is then used by citrate synthase to produce citrate, a reaction that can be monitored spectrophotometrically. frontiersin.org This method has been used to determine the kinetic parameters and substrate specificity of CoA transferases from various bacteria. nih.govresearchgate.netbiorxiv.org Another established spectrophotometric method is the ferricenium assay, used to measure the activity of acyl-CoA dehydrogenases. This assay monitors the reduction of the electron acceptor ferricenium hexafluorophosphate, which correlates directly with the oxidation of butanoyl-CoA to crotonyl-CoA. acs.org

Assay TypeEnzymeSubstratesPrinciple
Colorimetric Butyryl-CoA:acetate CoA transferaseButanoyl-CoA, AcetateMeasures the production of acetyl-CoA, a co-product, using a coupled reaction with citrate synthase, which is monitored spectrophotometrically. frontiersin.orgnih.gov
Spectrophotometric Acyl-CoA DehydrogenaseButanoyl-CoA, Ferricenium ionMeasures the reduction of the electron acceptor ferricenium, which causes a change in absorbance as butanoyl-CoA is oxidized. acs.org

To investigate the detailed mechanism of an enzymatic reaction, researchers employ pre-steady state kinetic methods, such as stopped-flow spectrophotometry. This technique allows for the observation of very rapid events that occur in the first milliseconds of a reaction, before a steady state is reached. d-nb.info

Stopped-flow kinetics have been used extensively to study the interaction between general acyl-CoA dehydrogenase (GAD) and its substrate, butanoyl-CoA. nih.govuni-konstanz.de When the oxidized enzyme is rapidly mixed with butanoyl-CoA, the reaction proceeds through multiple, distinct phases. d-nb.info These phases can be monitored by observing changes in the enzyme's flavin absorbance spectrum. A decrease in absorbance around 450 nm indicates the reduction of the enzyme's FAD cofactor, while the transient formation of a new absorbance peak around 560 nm is characteristic of a charge-transfer complex formed between the reduced enzyme and the product, crotonyl-CoA. acs.orgd-nb.info These detailed, time-resolved data allow for the construction of a precise mechanistic model for the enzyme's catalytic cycle. nih.gov Furthermore, using deuterated substrates like α,β-dideuteriobutyryl-CoA revealed a significant deuterium (B1214612) isotope effect, providing further evidence for the proposed chemical mechanism of the enzyme. nih.govuni-konstanz.de

EnzymeTechniqueKey ObservationMechanistic Interpretation
General Acyl-CoA Dehydrogenase (GAD) Stopped-flow SpectrophotometryBiphasic or triphasic decrease in absorbance at 450 nm upon mixing with butanoyl-CoA. d-nb.infonih.govRepresents the rapid reduction of the enzyme's FAD cofactor by the substrate. acs.orgd-nb.info
General Acyl-CoA Dehydrogenase (GAD) Stopped-flow SpectrophotometryTransient increase, then decrease, in absorbance at 560 nm. d-nb.infoIndicates the formation and subsequent decay of a reduced enzyme/crotonyl-CoA charge-transfer complex. d-nb.info
General Acyl-CoA Dehydrogenase (GAD) Stopped-flow with Isotope-Labeled SubstrateA 15-fold deuterium isotope effect observed with α,β-dideuteriobutyryl-CoA. nih.govuni-konstanz.deConfirms that C-H bond cleavage is a rate-determining step in the enzymatic reaction.

Molecular and Genetic Engineering Approaches for Butanoyl Coenzyme A Studies

Advanced research into the metabolic significance of butanoyl coenzyme A (butanoyl-CoA) heavily relies on molecular and genetic engineering techniques. These approaches are fundamental to understanding and manipulating the biosynthetic pathways involving this key intermediate, with the ultimate goal of enhancing the production of valuable chemicals and biofuels.

Gene Cloning and Expression Analysis

The identification and characterization of genes encoding enzymes that metabolize butanoyl-CoA are foundational steps in metabolic engineering. Gene cloning and subsequent expression analysis allow researchers to isolate specific enzymes and study their functions in detail.

A notable example involves the study of coenzyme A transferases (CoATs), which are crucial for the synthesis of medium-chain fatty acids. In one study, CoAT genes from Ruminococcaceae bacterium CPB6 and Clostridium tyrobutyricum BEY8 were identified through gene cloning. nih.gov The successful cloning of these genes into expression plasmids was confirmed by sequence analysis, which showed 100% similarity with the predicted CoAT genes. nih.gov Subsequent expression in E. coli BL21 (DE3) enabled the purification and characterization of the recombinant CoAT proteins. nih.gov Enzyme assays revealed that the CoAT from C. tyrobutyricum BEY8 was specific for butanoyl-CoA (BCoAT activity), while the enzyme from Ruminococcaceae bacterium CPB6 could utilize both butanoyl-CoA and caproyl-CoA as substrates. nih.gov This differential substrate specificity highlights the diversity of enzymes involved in butanoyl-CoA metabolism and the power of gene cloning in uncovering these functional nuances.

Metabolic Pathway Reconstruction and Optimization

Metabolic pathway reconstruction involves the design and assembly of biosynthetic pathways in a host organism to produce a target molecule. Butanoyl-CoA is a central intermediate in engineered pathways for the production of chemicals like butyrate and 1-butanol. researchgate.netnih.gov

The synthesis of butyrate from butanoyl-CoA can be achieved through two primary metabolic routes. mdpi.com The first involves the phosphorylation of butanoyl-CoA to butyryl phosphate (B84403), which is then converted to butyrate by butyrate kinase. mdpi.com The second route utilizes a butyryl-CoA:acetate-CoA transferase to transfer the CoA moiety from butanoyl-CoA to acetate, yielding butyrate and acetyl-CoA. mdpi.com

In the context of producing biofuels, cyanobacteria have been engineered with a CoA-dependent pathway from Clostridium species to convert CO2 into 1-butanol, with butanoyl-CoA as a key precursor. researchgate.net The reconstruction of these pathways often involves introducing heterologous genes encoding the necessary enzymes. For example, the genes for producing butyrate from Clostridium acetobutylicum have been cloned and expressed in E. coli to facilitate butyrate production. researchgate.net Optimization of these pathways can involve strategies like increasing the dosage of specific genes, such as ptb and buk from C. acetobutylicum, which encode phosphotransbutyrylase and butyrate kinase respectively, to improve the reassimilation of butyric acid. researchgate.net

Identification and Engineering of Rate-Limiting Steps

A critical aspect of metabolic engineering is the identification and alleviation of bottlenecks or rate-limiting steps in a reconstructed pathway to enhance product yield. For pathways involving butanoyl-CoA, quantitative analysis of intracellular acyl-CoA concentrations has proven to be a powerful tool.

In a study focused on 1-butanol production in engineered Synechococcus elongatus, quantitative target analysis using liquid chromatography-mass spectrometry was employed to measure the intracellular levels of acyl-CoA intermediates. nih.govresearchgate.net This metabolomic approach revealed that the reductive reaction of butanoyl-CoA to butanal, catalyzed by an aldehyde/alcohol dehydrogenase, was a likely rate-limiting step in the 1-butanol biosynthesis pathway. nih.govresearchgate.net By identifying this bottleneck, researchers can focus their engineering efforts on improving the efficiency of this specific enzymatic step, for instance, by overexpressing the corresponding dehydrogenase or by protein engineering to enhance its catalytic activity.

Structural Biology Applications

Structural biology provides a three-dimensional framework for understanding how enzymes interact with their substrates, including butanoyl-CoA. This knowledge is invaluable for rational enzyme engineering and for elucidating catalytic mechanisms.

Crystallographic Studies of Butanoyl Coenzyme A-Binding Enzymes

X-ray crystallography has been instrumental in determining the high-resolution structures of enzymes that bind butanoyl-CoA. A significant achievement in this area is the determination of the crystal structure of phosphotransbutyrylase (PTB) from Clostridium acetobutylicum (CaPTB). nih.gov This enzyme plays a crucial role in the production of butyrate from butanoyl-CoA during the acidogenic phase of this industrially important microorganism. nih.gov

The crystallographic data for CaPTB provides detailed insights into its molecular mechanism and substrate binding mode. nih.gov Although the structure of PTB from C. acetobutylicum had not been previously reported, this work offers a basis for understanding how butanoyl-CoA is accommodated in the active site and converted to butyryl phosphate. nih.gov Such structural information is critical for engineering the enzyme for improved activity or altered substrate specificity in synthetic biology applications.

Investigation of Enzyme Conformation and Dynamics

Beyond static crystal structures, understanding the conformational changes and dynamics of enzymes upon substrate binding is essential for a complete picture of their function. The study of CaPTB also proposed a conformational change upon substrate binding, which is a key aspect of its catalytic cycle. nih.gov

Molecular dynamics simulations offer a computational approach to investigate the dynamic behavior of enzymes. For instance, simulations have been used to study the oxidation of butanoyl-CoA, providing insights into the interactions between the enzyme, the substrate, and cofactors like flavin adenine (B156593) dinucleotide (FAD). researchgate.net These studies have shown that the correct alignment of the flavin ring, the fatty-acyl tail of butanoyl-CoA, and catalytic residues is essential for the dehydrogenation reaction to occur. researchgate.net Such investigations into enzyme dynamics can reveal how the protein structure facilitates the chemical transformation of butanoyl-CoA and can guide the design of more efficient biocatalysts.

Bioinformatics and Systems Biology Tools

The study of butanoyl coenzyme A (butanoyl-CoA) and its associated metabolic pathways has been significantly advanced by the application of sophisticated computational tools. Bioinformatics and systems biology offer powerful methodologies for predicting metabolic functions from genetic data and for modeling the complex networks of biochemical reactions within a cell. These approaches allow researchers to analyze, predict, and engineer metabolic fluxes, providing deep insights into the roles of key metabolites like butanoyl-CoA.

Metagenome Functional Prediction

Metagenome functional prediction is a powerful bioinformatics approach that allows researchers to infer the metabolic capabilities of a microbial community directly from its collective genetic material, bypassing the need for cultivation. nih.gov This is particularly valuable for studying complex environmental samples where most microorganisms cannot be grown in a laboratory setting. The methodology involves sequencing the total DNA from a sample and using computational tools to predict the functions of the encoded genes and reconstruct metabolic pathways. nih.gov

This approach supports the discovery of novel enzymes and pathways related to butanoyl-CoA metabolism from a vast pool of natural biological diversity. nih.gov For instance, by analyzing metagenomic data from various environments, scientists can identify new enzymatic functions within pathways that produce or consume butanoyl-CoA, such as in the synthesis of biofuels like n-butanol or in the production of specialty chemicals. Functional prediction can highlight metabolic pathways related to carbohydrate metabolism or the biosynthesis of secondary metabolites where CoA derivatives are central intermediates. nih.gov

The process typically relies on databases and software that link taxonomic information (like that from 16S rRNA gene sequencing) or directly annotated genes to known metabolic functions. nih.gov This allows for the high-throughput screening of entire microbial communities for specific metabolic traits, such as the presence of the butanoyl-CoA synthesis pathway.

Table 1: Tools and Databases for Metagenome Functional Prediction

Tool/DatabaseFunctionRelevance to Butanoyl-CoA Studies
KEGG (Kyoto Encyclopedia of Genes and Genomes) A database resource for understanding high-level functions and utilities of the biological system, from molecular-level information. mdpi.comUsed to map identified genes to known metabolic pathways, including those for fatty acid metabolism and butanoate metabolism where butanoyl-CoA is a key intermediate.
MetaCyc A comprehensive database of experimentally elucidated metabolic pathways from a wide range of organisms. fiveable.meProvides a reference for reconstructing butanoyl-CoA related pathways from metagenomic data and exploring metabolic diversity across different species. fiveable.me
Pathway Tools A software environment for creating and analyzing Pathway/Genome Databases. sri.comCan be used to predict metabolic pathways from the annotated genome of a single organism or the assembled genomes from a metagenome, including pathways involving butanoyl-CoA. sri.com
Functional Metagenomic Selection An experimental and computational approach to identify genes with a specific function from environmental DNA. nih.govEnables the discovery of novel enzymes with desired properties for butanoyl-CoA synthesis or conversion by screening for function in a host organism. nih.gov

Modeling Metabolic Networks and Fluxes

Modeling metabolic networks provides a systems-level understanding of cellular biochemistry, allowing researchers to simulate the flow of metabolites through various pathways. mdpi.com A key technique in this field is Flux Balance Analysis (FBA), a mathematical method used to predict the distribution of metabolic fluxes in a genome-scale metabolic network at a steady state. mdpi.comnih.gov These models, known as Genome-Scale Metabolic Models (GSMMs), are reconstructed from an organism's genomic and biochemical data and represent the entire set of known metabolic reactions. nih.govscholaris.ca

For butanoyl-CoA, metabolic modeling is a critical tool for metabolic engineering. It allows scientists to:

Predict Metabolic Fluxes: Quantify the rate of butanoyl-CoA production and consumption under different conditions. nih.gov

Identify Engineering Targets: Pinpoint specific genes to be overexpressed or knocked out to redirect carbon flux towards the synthesis of butanoyl-CoA or its derivatives, such as n-butanol. nih.gov

Simulate Phenotypes: Predict the impact of genetic or environmental changes on an organism's growth and production capabilities.

A prominent application is in optimizing microbial cell factories. For example, computational frameworks like the OptForce methodology have been used to identify a minimal set of genetic interventions needed to force carbon flux towards a target metabolite. nih.gov While demonstrated for improving the intracellular availability of malonyl-CoA in Escherichia coli, the strategy is readily expandable for the production of other compounds derived from acyl-CoAs, including those from butanoyl-CoA. nih.govpsu.edu Such models can identify synergistic interactions between genetic modifications, where the combined effect of multiple changes is greater than the sum of their individual effects. nih.gov

Recent advancements include algorithms like enhanced Flux Potential Analysis (eFPA), which integrates proteomic or transcriptomic data with metabolic models to more accurately predict relative flux levels. embopress.org This approach helps to bridge the gap between gene expression and actual metabolic activity, providing a more dynamic and accurate picture of pathways involving butanoyl-CoA. embopress.org

Table 2: Research Findings from Metabolic Modeling of Acyl-CoA Pathways

OrganismModeling ApproachKey FindingRelevance to Butanoyl-CoA
Escherichia coliOptForce (FBA-based)Identified synergistic gene knockouts (ΔfumC, ΔsucC) and overexpressions (ACC, PGK, GAPD, PDH) to cooperatively force carbon flux towards malonyl-CoA, achieving a 4-fold increase. nih.govThe strategy and computational framework are directly applicable to engineering pathways for butanoyl-CoA-derived products by redirecting central carbon metabolism. nih.govpsu.edu
Synechocystis sp. PCC 6803Metabolic Network AnalysisNitrogen starvation was found to redirect carbon flux from storage polymers (PHB) to butanol, driven by an increase in the precursor acetyl-CoA. nih.govDemonstrates how modeling can identify environmental or genetic triggers to enhance flux through the butanol pathway, where butanoyl-CoA is a central intermediate.
Saccharomyces cerevisiaeEnhanced Flux Potential Analysis (eFPA)Showed that changes in metabolic flux are best predicted by changes in the expression levels of enzymes at the pathway level, rather than individual reactions or the whole network. embopress.orgProvides a refined method for integrating omics data to more accurately predict flux through butanoyl-CoA-related pathways in response to genetic engineering.

Biotechnological and Applied Research Perspectives of Butanoyl Coenzyme a

Enhancement of Biofuel Production

Butanoyl-CoA is a critical precursor in the microbial production of 1-butanol (B46404), a promising advanced biofuel with properties more favorable than ethanol (B145695). nih.govkribb.re.kr Consequently, much research has focused on engineering microorganisms to enhance the production of 1-butanol by manipulating the metabolic pathways involving butanoyl-CoA.

Strategies for Increasing 1-Butanol Yields

The native producers of butanol, primarily Clostridium species, have limitations such as low butanol tolerance and the co-production of less desirable byproducts like acetone (B3395972) and ethanol. nih.govuminho.pt To overcome these issues, metabolic engineering strategies have been employed in more tractable host organisms like Escherichia coli and Saccharomyces cerevisiae. uminho.pt

A key strategy involves the heterologous expression of the butanol production pathway, where two molecules of acetyl-CoA are converted to butanoyl-CoA, which is then reduced to 1-butanol. nih.gov One approach to increase yield is to enhance the availability of precursors like acetyl-CoA and the reducing equivalent NADH. uminho.ptnih.gov For instance, deleting competing pathways that consume acetyl-CoA, such as those for acetate (B1210297) and ethanol production, can redirect carbon flux towards butanoyl-CoA and subsequently to 1-butanol. nih.govresearchgate.net

Another strategy focuses on "cofactor balancing" to ensure an adequate supply of NADH, which is essential for the reduction steps in the butanol synthesis pathway. uminho.pt This can be achieved by deleting genes for enzymes that consume NADH in competing reactions or by introducing pathways that regenerate NADH. nih.govresearchgate.net Furthermore, the addition of exogenous butyrate (B1204436), which can be converted to butanoyl-CoA, has been shown to enhance butanol production in some fermentation systems. plos.org

Recent advancements have also explored the use of C1 gases (like CO and CO2) as feedstocks for butanol production in acetogenic bacteria. nih.govmdpi.com These microorganisms can convert these gases into acetyl-CoA, which then enters the butanol synthesis pathway, offering a route to produce biofuels from non-food sources. nih.gov

Table 1: Selected Strategies for Increasing 1-Butanol Yield

StrategyOrganismApproachOutcome
Pathway Engineering Escherichia coliOverexpression of the clostridial butanol pathway and deletion of competing pathways (acetate, ethanol).Increased butanol titer. uminho.ptnih.gov
Cofactor Balancing Escherichia coliDeletion of NADH-competing pathways and use of NADH-dependent enzymes.Enhanced butanol production. nih.govresearchgate.net
Co-substrate Utilization Clostridium acetobutylicumAddition of exogenous butyrate.Increased butanol concentration and yield. plos.org
Gas Fermentation Clostridium carboxidivoransUtilization of CO and H₂ as feedstock.Production of butanol and other higher alcohols. nih.gov

Optimization of Butanoyl Coenzyme A Flux in Engineered Strains

Optimizing the metabolic flux towards butanoyl-CoA is a cornerstone of enhancing 1-butanol production in engineered microbial strains. This involves a multi-pronged approach targeting enzyme expression, pathway regulation, and precursor supply.

A critical step in the butanol pathway is the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, catalyzed by the enzyme thiolase. researchgate.net Overexpression of thiolase can increase the flux towards butanoyl-CoA. researchgate.net Similarly, the expression of a highly active 3-hydroxybutyryl-CoA dehydrogenase, which catalyzes a subsequent step, can further pull the flux through the pathway. researchgate.net

Researchers have also focused on replacing native enzymes with more efficient or specific ones from other organisms. For example, replacing the native Clostridium acetobutylicum butyryl-CoA dehydrogenase complex, which uses ferredoxin as an electron donor, with a trans-enoyl-CoA reductase (Ter) that uses NADH directly can improve the efficiency of butanoyl-CoA formation and couple it more tightly to the cellular redox state. acs.orgresearchgate.net

Furthermore, dynamic regulation of gene expression can be employed to balance metabolic flux. This involves using inducible promoters to control the expression of key enzymes in the butanol pathway, allowing for fine-tuning of the metabolic flow to maximize butanoyl-CoA and subsequent butanol production. researchgate.net Computational modeling of metabolic networks is also being used to identify key control points and predict the effects of genetic modifications, guiding the rational design of engineered strains for optimal butanoyl-CoA flux. uminho.pt

Table 2: Key Enzymes and Strategies for Optimizing Butanoyl-CoA Flux

Enzyme/StrategyFunctionImpact on Butanoyl-CoA Flux
Thiolase (atoB, thlA) Condenses two acetyl-CoA molecules to acetoacetyl-CoA. mdpi.comresearchgate.netOverexpression can increase the initial flux into the butanol pathway. researchgate.net
3-Hydroxybutyryl-CoA Dehydrogenase (hbd) Reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. mdpi.comOverexpression of a highly active version enhances forward flux. researchgate.net
Trans-enoyl-CoA Reductase (Ter) Reduces crotonyl-CoA to butanoyl-CoA using NADH. acs.orgReplaces the less efficient native enzyme complex, improving NADH utilization and butanoyl-CoA production. acs.org
Inducible Promoters Control the timing and level of enzyme expression. researchgate.netAllows for dynamic regulation of the pathway to optimize flux. researchgate.net

Production of Value-Added Chemicals from Renewable Resources

The versatility of butanoyl-CoA as a metabolic intermediate extends beyond biofuel production. It serves as a key building block for the synthesis of a variety of other value-added chemicals from renewable feedstocks, contributing to the development of a sustainable bio-based economy.

Metabolic engineering efforts are underway to channel butanoyl-CoA into the production of chemicals such as butyrate, hexanol, and various biopolymers. nih.govnih.gov Butyrate, for example, has applications in the chemical and pharmaceutical industries. By manipulating the final steps of the butanol pathway, the production can be shifted from the alcohol to the corresponding acid.

Furthermore, butanoyl-CoA can be elongated through successive condensation reactions with acetyl-CoA to form longer-chain acyl-CoAs. nih.gov These elongated molecules are precursors to a range of valuable products, including medium-chain fatty acids and their derivatives, which have applications as lubricants, surfactants, and in the food and cosmetics industries. The production of hexanol from C1 gases via a hexanoyl-CoA intermediate, which is an extension of the butanoyl-CoA pathway, has been demonstrated in Clostridium carboxidivorans. nih.gov

The ability to produce these chemicals from renewable resources like lignocellulosic biomass or waste gases offers a green alternative to traditional petroleum-based manufacturing processes. nih.gov

Research into Metabolic Manipulation for Biomedical Insights

Beyond its industrial applications, the study of butanoyl-CoA metabolism provides valuable insights into fundamental cellular processes and their links to human health and disease.

Understanding Links Between Butanoyl Coenzyme A Metabolism and Cellular Processes

Butanoyl-CoA is an integral part of cellular acyl-CoA pools, which are critical for a vast array of metabolic functions. nih.gov Acyl-CoAs, including butanoyl-CoA, are involved in energy metabolism through fatty acid oxidation and are precursors for the synthesis of complex lipids. nih.gov The levels of these molecules are tightly regulated and reflect the metabolic state of the cell. nih.gov

An emerging area of research is the role of acyl-CoAs in regulating gene expression through the post-translational modification of proteins, particularly histones. nih.gov The attachment of a butyryl group from butanoyl-CoA to histone proteins, a process called histone butyrylation, can alter chromatin structure and influence gene transcription. nih.gov This provides a direct link between the metabolic state of the cell (as reflected by butanoyl-CoA levels) and the regulation of its genetic material. Understanding these connections is crucial for deciphering how metabolic dysregulation can contribute to disease.

Investigation of Metabolic Modulation Strategies

Given the central role of butanoyl-CoA and other acyl-CoAs in cellular function, there is growing interest in developing strategies to modulate their metabolism for therapeutic purposes. By understanding the enzymes and pathways that control butanoyl-CoA levels, researchers can identify potential targets for intervention in diseases associated with metabolic dysfunction.

For example, genetic defects in enzymes involved in fatty acid oxidation can lead to the accumulation of specific acyl-CoAs, including butanoyl-CoA, which can have toxic effects. nih.gov Studying the consequences of such accumulation in model systems can provide insights into disease mechanisms and suggest potential therapeutic strategies.

Furthermore, the ability to manipulate butanoyl-CoA levels through genetic or pharmacological means could offer new avenues for treating a range of conditions. This includes not only inherited metabolic disorders but also more common diseases where metabolic dysregulation is a contributing factor. The investigation of how different diets or therapeutic agents affect the cellular pools of butanoyl-CoA and other acyl-CoAs is an active area of biomedical research. nih.gov

Q & A

What are the validated methods for synthesizing butanoyl Coenzyme A (sodium salt) in high purity for enzymatic studies?

Butanoyl CoA sodium salt can be synthesized chemoenzymatically using acyl transferases or phosphotransacetylase, analogous to acetyl-CoA production . For example, coenzyme A (CoA) is reacted with butanoyl phosphate in the presence of phosphotransacetylase, followed by ion exchange chromatography for purification . Purity (>93%) can be verified via HPLC, with UV absorbance at 260 nm (ε = 15,400 M⁻¹cm⁻¹ in pH 7 buffer) to confirm concentration . Contaminants like free CoA or acyl phosphates must be minimized, as they interfere with enzyme kinetics .

How does the stability of butanoyl CoA sodium salt vary under different storage and experimental conditions?

Stability depends on pH, temperature, and ionic strength. In neutral to slightly acidic buffers (pH 3–7), butanoyl CoA sodium salt is stable at -20°C for ≤2 weeks . Freeze-thaw cycles degrade the thioester bond; thus, aliquoting is recommended. In high-salt solutions (>500 mM NaCl) or detergents (e.g., Triton X-100), aggregation may occur, requiring centrifugation before use . Degradation products (e.g., free CoA) can be monitored via reversed-phase HPLC .

What analytical techniques are recommended for quantifying butanoyl CoA sodium salt in complex biological matrices?

  • UV Spectroscopy : Measure absorbance at 259–260 nm (ε = 15,400–16,400 M⁻¹cm⁻¹) in phosphate buffer (pH 7) .
  • HPLC : Use C18 columns with mobile phases containing ion-pairing agents (e.g., tetrabutylammonium acetate) for separation of CoA derivatives .
  • Mass Spectrometry : High-resolution LC-MS/MS with negative ion mode enables precise quantification in cell lysates or enzyme assays .

How can researchers optimize enzyme activity assays involving butanoyl CoA sodium salt?

  • Substrate Saturation : Determine KmK_m and VmaxV_{max} using varying butanoyl CoA concentrations (e.g., 0.1–5 mM) in assays with acyltransferases or dehydrogenases .
  • Inhibition Controls : Include acetyl-CoA or propionyl-CoA to test specificity .
  • Buffer Compatibility : Avoid divalent cations (e.g., Mg²⁺) if they interfere with sodium salt solubility .

How should conflicting data on butanoyl CoA’s metabolic roles be resolved?

Contradictions may arise from differences in synthesis purity, assay conditions, or enzyme isoforms. For example:

  • If butanoyl CoA shows unexpected activity in β-oxidation, validate via isotopic labeling (e.g., ¹⁴C-butanoyl CoA) and compare with synthetic standards .
  • Use knockout cell lines or enzyme inhibitors (e.g., triacsins) to confirm specificity .

What are advanced applications of butanoyl CoA sodium salt in metabolic engineering?

  • In Situ Labeling : Chemoenzymatic synthesis enables incorporation of stable isotopes (e.g., ¹³C) for tracing acyl-group transfer in lipid biosynthesis .
  • Protein Acylation Studies : Use butanoyl CoA to study non-histone protein acylation via acyltransferase assays, optimizing pH (7.4–8.0) and incubation time (30–60 min) .

How can solubility issues with butanoyl CoA sodium salt be mitigated in high-throughput screens?

  • Solubilization : Prepare fresh stock solutions in deoxygenated water (50 mg/mL) and filter (0.22 µm) to remove particulates .
  • Buffer Additives : Include 1–5% DMSO or cyclodextrins to enhance solubility without inhibiting enzymes .

What are the critical considerations for using butanoyl CoA sodium salt in in vivo studies?

  • Dosing : Calculate molarity based on molecular weight (809.57 g/mol for free acid) and adjust for sodium counterions .
  • Metabolic Clearance : Short half-life (<30 min in blood) necessitates continuous infusion or encapsulation in lipid nanoparticles .

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